molecular formula C15H22N2O3S B2934185 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1797874-41-9

1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2934185
CAS No.: 1797874-41-9
M. Wt: 310.41
InChI Key: MVWWHABIOCDVBQ-UHFFFAOYSA-N
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a cyclohexylsulfonyl group, an azetidine ring, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, which can be synthesized through the cyclization of appropriate precursors under basic conditions. The cyclohexylsulfonyl group is then introduced via sulfonylation reactions using reagents like cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the azetidine derivative with a pyrrole compound, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group, depending on the nucleophile and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry: In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The cyclohexylsulfonyl group and azetidine ring may play crucial roles in binding to these targets, while the pyrrole moiety could be involved in electronic interactions.

Comparison with Similar Compounds

    1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-imidazol-1-yl)ethanone: Similar structure but with an imidazole ring instead of a pyrrole.

    1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.

Uniqueness: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylsulfonyl group, azetidine ring, and pyrrole moiety in a single molecule allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-15(12-16-8-4-5-9-16)17-10-14(11-17)21(19,20)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWWHABIOCDVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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